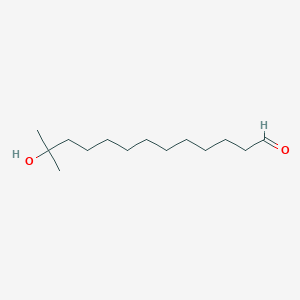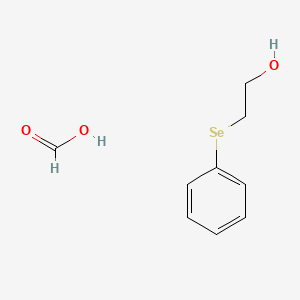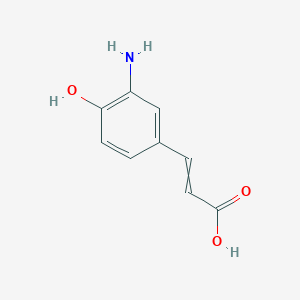
tert-Butyl 1-benzothiophene-2-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-benzothiophene-2-carboperoxoate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The tert-butyl group attached to the benzothiophene structure adds steric bulk, which can influence the compound’s reactivity and stability.
Métodos De Preparación
The synthesis of tert-Butyl 1-benzothiophene-2-carboperoxoate typically involves the reaction of benzothiophene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Catalysts such as iron(III) chloride or copper(II) chloride are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 1-benzothiophene-2-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 1-benzothiophene-2-carboperoxoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-benzothiophene-2-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
tert-Butyl 1-benzothiophene-2-carboperoxoate can be compared with other similar compounds, such as:
tert-Butyl benzothiophene-2-carboxylate: Similar structure but lacks the peroxo group.
tert-Butyl benzothiophene-2-sulfonate: Contains a sulfonate group instead of a peroxo group.
tert-Butyl benzothiophene-2-thiol: Contains a thiol group instead of a peroxo group.
Propiedades
Número CAS |
92613-07-5 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
tert-butyl 1-benzothiophene-2-carboperoxoate |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3 |
Clave InChI |
FGBKBLMQSVRGGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


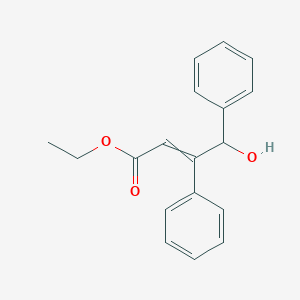
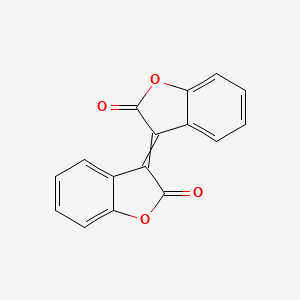
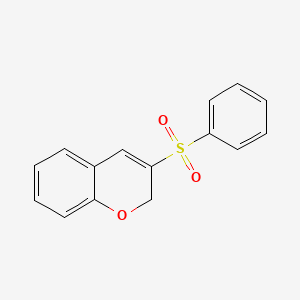
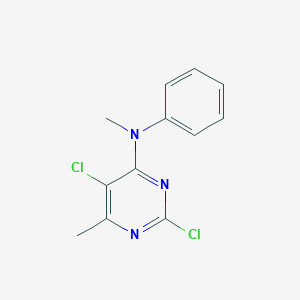
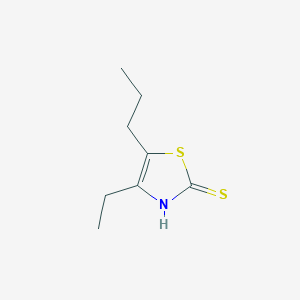
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
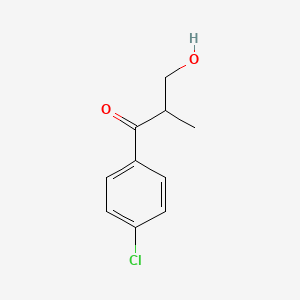
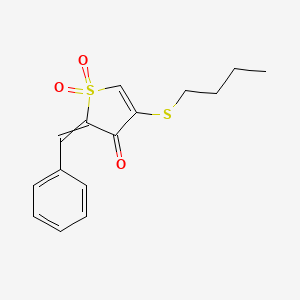
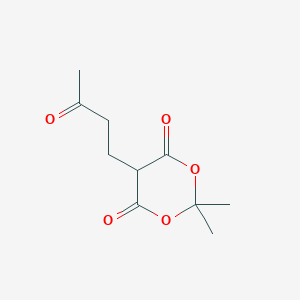
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
